![molecular formula C12H15NO4 B048342 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid CAS No. 119154-03-9](/img/structure/B48342.png)
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid, also known as HPHAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPHAA is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis.
Aplicaciones Científicas De Investigación
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant activity, which makes it useful in the prevention and treatment of oxidative stress-related diseases. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to scavenge ROS.
Biochemical and Physiological Effects:
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is a major cause of cellular damage. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has also been shown to increase the levels of glutathione, a potent antioxidant that is essential for cellular function. In addition, 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is its ability to scavenge ROS and reduce inflammation, making it useful in the prevention and treatment of oxidative stress-related diseases and inflammatory diseases. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For the study of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid include the potential use in the treatment of neurodegenerative diseases, the development of new synthesis methods, and further studies to fully understand its mechanism of action.
Métodos De Síntesis
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid can be synthesized by the reaction of phenylalanine with glyoxylic acid in the presence of sodium cyanoborohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Propiedades
Número CAS |
119154-03-9 |
|---|---|
Nombre del producto |
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid |
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-9(12(16)17)13-11(15)10(14)8-6-4-3-5-7-8/h3-7,9-10,14H,2H2,1H3,(H,13,15)(H,16,17) |
Clave InChI |
WHKGSZIEKMSQCL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
SMILES canónico |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Sinónimos |
Butanoic acid, 2-[(hydroxyphenylacetyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




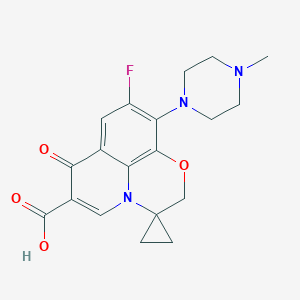
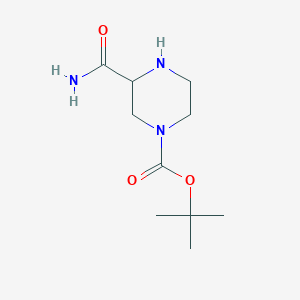

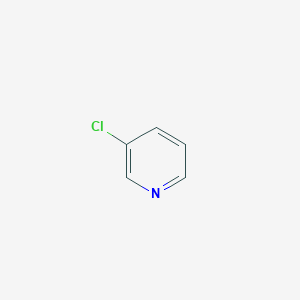
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
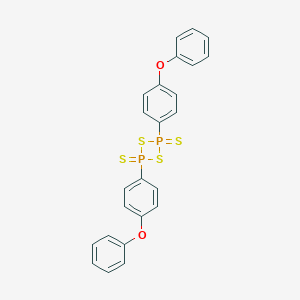
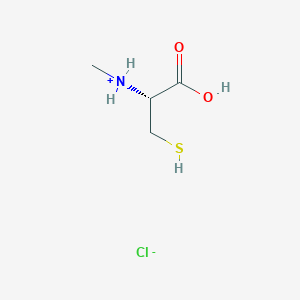
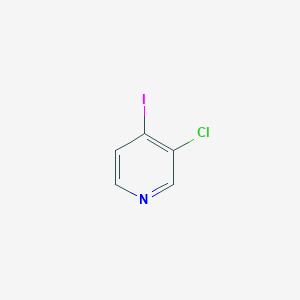
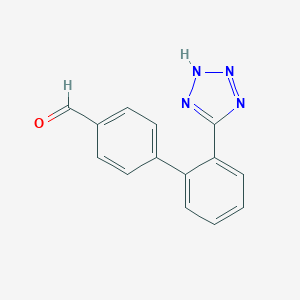


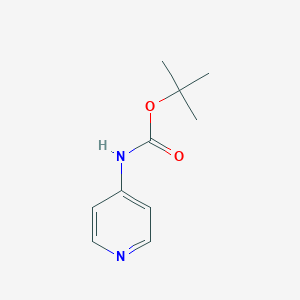
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)